molecular formula C12H18ClNO3 B6178022 tert-butyl 2-(4-aminophenoxy)acetate hydrochloride CAS No. 2567502-05-8

tert-butyl 2-(4-aminophenoxy)acetate hydrochloride

Cat. No.: B6178022
CAS No.: 2567502-05-8
M. Wt: 259.7
InChI Key:
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Description

tert-butyl 2-(4-aminophenoxy)acetate hydrochloride: is a chemical compound with the molecular formula C12H17NO3·HCl. It is commonly used in various scientific research applications due to its unique chemical properties. The compound is characterized by the presence of a tert-butyl ester group, an aminophenoxy group, and a hydrochloride salt.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(4-aminophenoxy)acetate hydrochloride typically involves the following steps:

    Formation of tert-butyl 2-(4-nitrophenoxy)acetate: This intermediate is synthesized by reacting tert-butyl bromoacetate with 4-nitrophenol in the presence of a base such as potassium carbonate.

    Reduction of the nitro group: The nitro group in tert-butyl 2-(4-nitrophenoxy)acetate is reduced to an amino group using a reducing agent like palladium on carbon (Pd/C) and hydrogen gas.

    Formation of the hydrochloride salt: The final step involves the addition of hydrochloric acid to the tert-butyl 2-(4-aminophenoxy)acetate to form the hydrochloride salt.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The amino group in tert-butyl 2-(4-aminophenoxy)acetate hydrochloride can undergo nucleophilic substitution reactions with various electrophiles.

    Reduction Reactions: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Oxidation Reactions: The amino group can be oxidized to form nitroso or nitro derivatives.

Common Reagents and Conditions:

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products:

    Substitution: Formation of N-alkyl or N-acyl derivatives.

    Reduction: Formation of amine derivatives.

    Oxidation: Formation of nitroso or nitro compounds.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of various organic compounds.
  • Employed in the study of reaction mechanisms and kinetics.

Biology:

  • Investigated for its potential as a biochemical probe.
  • Used in the synthesis of biologically active molecules.

Medicine:

  • Explored for its potential therapeutic applications.
  • Used in the development of drug candidates.

Industry:

  • Utilized in the production of specialty chemicals.
  • Employed in the synthesis of polymers and materials.

Mechanism of Action

The mechanism of action of tert-butyl 2-(4-aminophenoxy)acetate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds or ionic interactions with biological molecules, influencing their function. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

  • tert-butyl 2-(4-nitrophenoxy)acetate
  • tert-butyl 2-(4-hydroxyphenoxy)acetate
  • tert-butyl 2-(4-methoxyphenoxy)acetate

Uniqueness:

  • The presence of the amino group in tert-butyl 2-(4-aminophenoxy)acetate hydrochloride distinguishes it from other similar compounds, providing unique reactivity and potential applications.
  • The hydrochloride salt form enhances its solubility and stability, making it more suitable for various research and industrial applications.

Properties

CAS No.

2567502-05-8

Molecular Formula

C12H18ClNO3

Molecular Weight

259.7

Purity

95

Origin of Product

United States

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